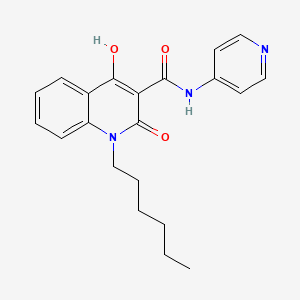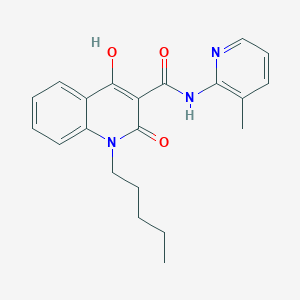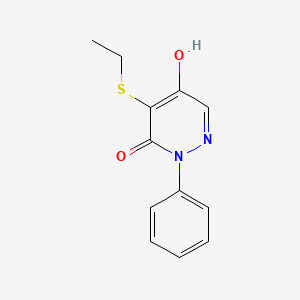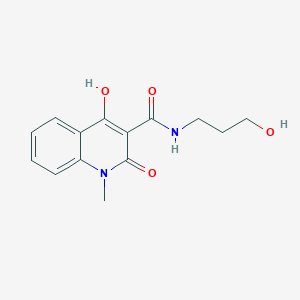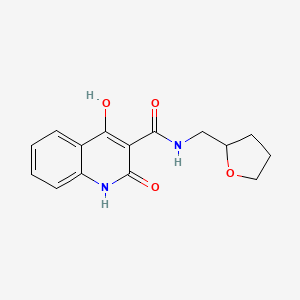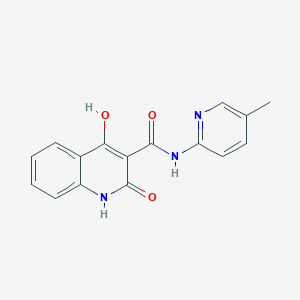
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as HMN-176, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamide derivatives and has been shown to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mécanisme D'action
The exact mechanism of action of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it has been suggested that this compound may act through multiple pathways. In cancer cells, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication. This inhibition leads to the suppression of viral replication and may prevent the development of drug-resistant strains of the virus.
Biochemical and Physiological Effects:
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, which may have potential applications in cancer treatment. In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit viral replication and prevent the development of drug-resistant strains of the virus. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, may also benefit from the anti-inflammatory effects of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its well-documented biological activity and potential therapeutic applications. This compound has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, one limitation of using 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential application is in the treatment of drug-resistant viral infections, such as HIV and hepatitis C. 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of viral enzymes, which may prevent the development of drug-resistant strains of the virus.
Another potential application is in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may have potential applications in the treatment of these diseases.
Finally, the development of new analogs and derivatives of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may lead to the discovery of more potent and selective compounds with improved bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxy-2-methylquinoline with 2-cyanopyridine in the presence of a base, followed by the addition of an amine to form the corresponding amide. The final product is obtained through a series of purification steps, including recrystallization and chromatography. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer treatment.
In viral infections, 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C. This compound has also been studied for its anti-inflammatory effects, which may have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-6-7-12(17-8-9)19-16(22)13-14(20)10-4-2-3-5-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBFTHPJUDUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
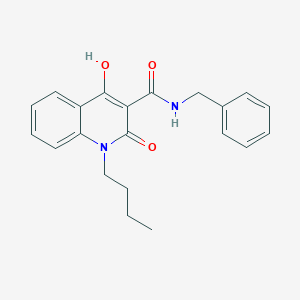
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
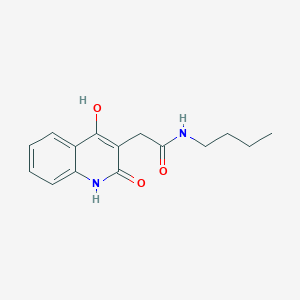
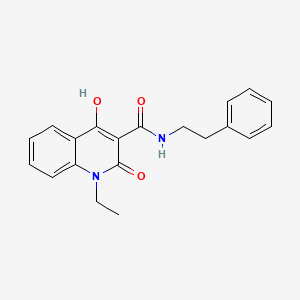
![N-[2-(dimethylamino)ethyl]-N'-(diphenylmethyl)ethanediamide](/img/structure/B5913991.png)

